molecular formula C10H10BrNO B6193265 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 2680540-32-1

3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B6193265
CAS No.: 2680540-32-1
M. Wt: 240.1
InChI Key:
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Description

3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one: is an organic compound that belongs to the class of isoindolones. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the isoindolone ring. Isoindolones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindolone with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where isoindolone and 2-bromoethanol are continuously fed into the reactor along with a base. The reaction mixture is then heated to the required temperature, and the product is continuously collected and purified.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and sodium alkoxide in solvents like ethanol or methanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Substitution: Formation of substituted isoindolones with various functional groups.

    Oxidation: Formation of oxo-isoindolones.

    Reduction: Formation of amine derivatives of isoindolones.

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)-2,3-dihydro-1H-isoindol-1-one is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is used in the synthesis of novel drugs targeting specific biological pathways.

Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets in biological systems. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological processes, resulting in the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

    3-(2-Chloroethyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure with a chloroethyl group instead of a bromoethyl group.

    3-(2-Iodoethyl)-2,3-dihydro-1H-isoindol-1-one: Contains an iodoethyl group, which can exhibit different reactivity due to the larger atomic size of iodine.

    3-(2-Fluoroethyl)-2,3-dihydro-1H-isoindol-1-one: Features a fluoroethyl group, which can influence the compound’s electronic properties and reactivity.

Uniqueness: The presence of the bromoethyl group in 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one imparts unique reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromoethyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 2-bromoethylamine with phthalic anhydride followed by reduction of the resulting imide intermediate.", "Starting Materials": [ "Phthalic anhydride", "2-bromoethylamine", "Sodium borohydride", "Acetic acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve phthalic anhydride (1.0 eq) in acetic acid and add 2-bromoethylamine (1.2 eq) dropwise with stirring at room temperature.", "Step 2: Heat the reaction mixture to reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the solid product.", "Step 4: Dissolve the solid product in diethyl ether and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium borohydride (1.5 eq) with stirring at room temperature.", "Step 7: Heat the reaction mixture to reflux for 4 hours.", "Step 8: Cool the reaction mixture to room temperature and quench with water.", "Step 9: Extract the product with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Evaporate the solvent to obtain the pure product." ] }

CAS No.

2680540-32-1

Molecular Formula

C10H10BrNO

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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